

Spectroscopic Profile of 5-Bromo-6-methylpicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-6-methylpicolinic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-6-methylpicolinic acid**, a key building block in contemporary drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Structure and Properties

- IUPAC Name: 5-Bromo-6-methylpyridine-2-carboxylic acid
- CAS Number: 137778-20-2
- Molecular Formula: C₇H₆BrNO₂
- Molecular Weight: 216.03 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **5-Bromo-6-methylpicolinic acid** based on analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1	d	1H	H4
~7.9	d	1H	H3
~2.6	s	3H	-CH ₃
>10 (broad)	s	1H	-COOH

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
~165	-COOH
~158	C6
~150	C2
~142	C4
~128	C3
~120	C5
~24	-CH ₃

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1470	Medium	C=C, C=N stretch (Pyridine ring)
~1300	Medium	C-O stretch
~830	Strong	C-H out-of-plane bend
~600	Medium	C-Br stretch

Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
215/217	~98:100	[M] ⁺ , Molecular ion peak with Br isotope pattern
198/200	Variable	[M-OH] ⁺
170/172	Variable	[M-COOH] ⁺
91	Variable	[M-Br-COOH] ⁺

Ionization Mode: Electrospray (ESI) or Electron Impact (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like **5-Bromo-6-methylpicolinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials & Equipment:

- **5-Bromo-6-methylpicolinic acid** sample
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **5-Bromo-6-methylpicolinic acid** sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the probe to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set appropriate parameters, including pulse width (typically a 30° or 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Use a standard pulse program with parameters optimized for ¹³C detection, including a wider spectral width and a longer acquisition time and relaxation delay compared to ¹H NMR.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials & Equipment:

- **5-Bromo-6-methylpicolinic acid** sample
- Potassium Bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR Spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of the **5-Bromo-6-methylpicolinic acid** sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent or translucent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials & Equipment:

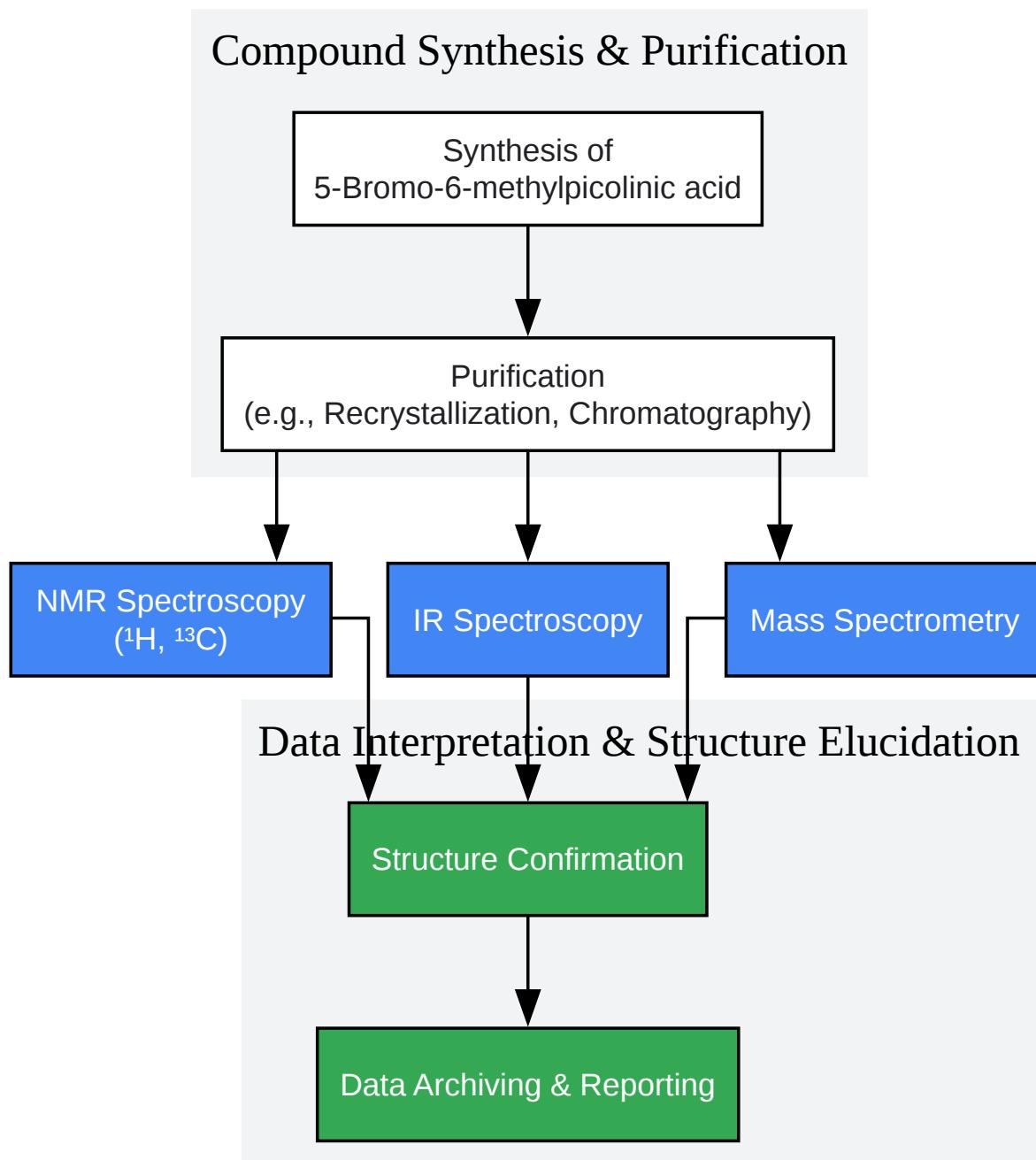
- **5-Bromo-6-methylpicolinic acid** sample
- High-purity solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer with an appropriate ionization source (e.g., ESI or EI)

Procedure (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode to enhance ionization.[\[1\]](#)
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.[\[1\]](#)
- Ionization: Apply a high voltage to the capillary needle to generate a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) aids in desolvation.[\[1\]](#)
- Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
- Data Analysis: Identify the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) to confirm the molecular weight. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
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